

Comparative Analysis of Physicochemical Properties of Sulfonamide Derivatives

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Compound of Interest

Compound Name:	2,4-Dimethoxybenzenesulfonamide
Cat. No.:	B1308909

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A Guide for Researchers in Drug Development

This guide provides a comparative analysis of key physicochemical properties of selected sulfonamide derivatives, a class of synthetic antimicrobial agents with a broad spectrum of activity.[\[1\]](#)[\[2\]](#) The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate the understanding and prediction of the behavior of these compounds in biological systems.

Quantitative Data Summary

The following table summarizes essential physicochemical properties of representative sulfonamide derivatives. These parameters are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its therapeutic efficacy and safety.

Derivative	Molecular Weight (g/mol)	pKa	logP	Aqueous Solubility (mg/L)	Melting Point (°C)
Sulfanilamide	172.20	10.4	-0.62	7500	164-166
Sulfadiazine	250.28	6.5	-0.13	130	252-256
Sulfamethoxazole	253.28	5.6[3]	0.89	610	169-172
Sulfathiazole	255.32	7.1[4]	0.05	500	202-203
Sulfamerazine	264.30	6.9[4]	0.26	350	234-238
Acetazolamide	222.25	7.2	-0.25	500	258-259
Celecoxib	381.37	9.5[5]	3.43	2.8	157-159

Note: The presented values are compiled from various sources and may exhibit slight variations depending on the experimental conditions.

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.

1. Determination of pKa (Acid Dissociation Constant)

The pKa, a measure of the acidity of a compound, is critical as it governs the ionization state at a given pH, which in turn affects solubility, permeability, and receptor binding.

- Method: Potentiometric Titration

- Preparation of Analyte Solution: A precise amount of the sulfonamide derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, acetonitrile) for compounds with low aqueous solubility.[5]

- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic sulfonamide has been neutralized. For ampholytic compounds like many sulfonamides, multiple pKa values may be observed.[\[6\]](#)
- Alternative Method: UV-Metric Titration This method is particularly useful for compounds that are poorly soluble in water.[\[5\]](#)
 - UV-Vis spectra of the compound are recorded at various pH values.
 - Changes in the absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are used to calculate the pKa.
 - For sparingly soluble compounds, measurements can be performed in various methanol-water concentrations, and the aqueous pKa is determined by Yasuda-Shedlovsky extrapolation.[\[5\]](#)[\[7\]](#)

2. Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

- Method: Shake-Flask Method
 - System Preparation: A solution of the sulfonamide derivative is prepared in one of the two immiscible phases (n-octanol or water).
 - Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the sulfonamide solution.
 - Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
- Concentration Measurement: The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

3. Determination of Aqueous Solubility

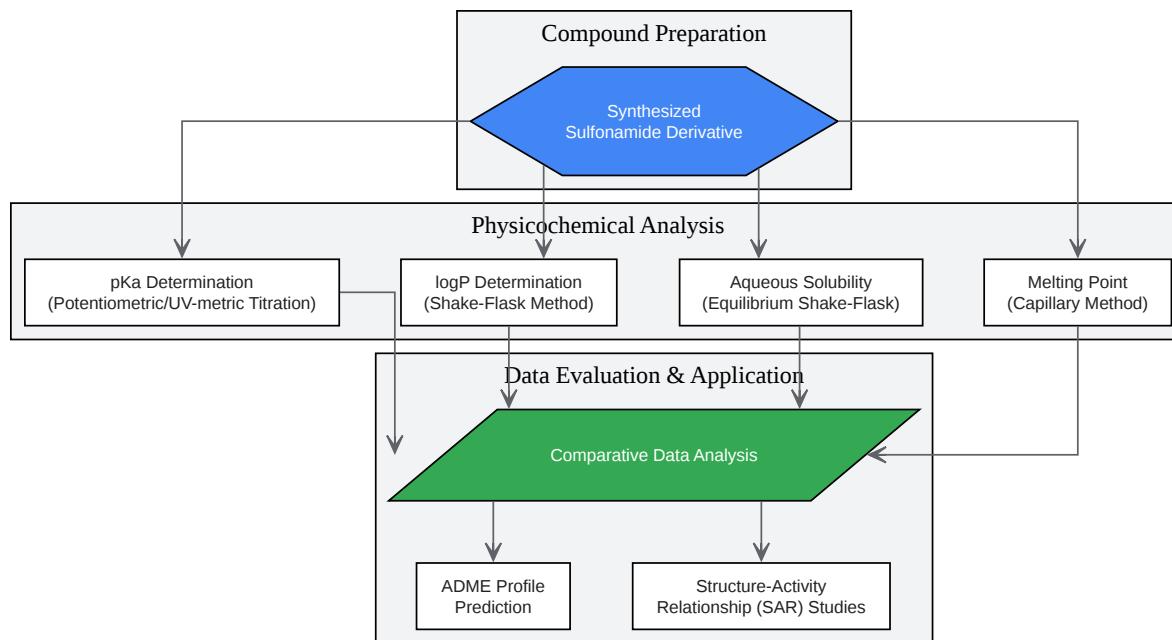
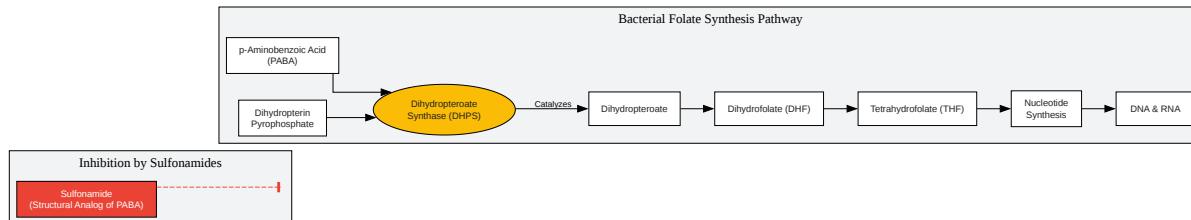
Solubility is a fundamental property that affects the bioavailability of a drug.

- Method: Equilibrium Shake-Flask Method
 - Sample Preparation: An excess amount of the solid sulfonamide derivative is added to a known volume of water in a sealed container.
 - Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
 - Phase Separation: The undissolved solid is removed by filtration or centrifugation.
 - Concentration Analysis: The concentration of the sulfonamide in the clear, saturated aqueous solution is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
 - Result: The measured concentration represents the aqueous solubility of the compound at that specific temperature.

Signaling Pathway and Experimental Workflow Visualization

Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).^{[8][9][10]} This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.^[10] Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.^{[10][11]} By blocking DHPS, sulfonamides prevent the formation of dihydropteroate from para-aminobenzoic acid (PABA), thereby halting bacterial growth and replication.^{[9][10]}



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